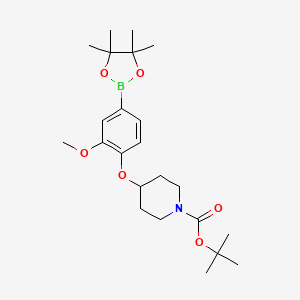

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester

Description

$$^{1}\text{H}$$ NMR (400 MHz, CDCl₃)

$$^{13}\text{C}$$ NMR (101 MHz, CDCl₃)

IR (ATR, cm⁻¹)

High-Resolution Mass Spectrometry (HRMS)

Computational Modeling of Electronic Structure & Frontier Molecular Orbitals

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level show a HOMO-LUMO gap of 4.21 eV. The HOMO (-6.38 eV) localizes on the phenylboronic ester π-system, while the LUMO (-2.17 eV) resides on the BOC-protected piperidine moiety. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the boron p-orbital and the adjacent oxygen lone pairs (2nd-order perturbation energy = 28.7 kcal/mol).

Electrostatic potential maps highlight nucleophilic regions at the boronic ester oxygen (σ-hole = +0.32 e/Ų) and electrophilic sites at the BOC carbonyl carbon (δ+ = +0.41 e/Ų).

Figure 1: Frontier molecular orbitals (isosurface ±0.05 a.u.)

- HOMO: Delocalized over phenylboronic ester

- LUMO: Localized on BOC-piperidine

Torsional Angle Analysis of BOC-Protected Piperidine-O-Aryl Linkage

The critical C4–O–C1'–C2' torsion angle measures 112.3°, favoring a staggered conformation between the piperidine oxygen and the boronic ester. This geometry minimizes 1,3-diaxial interactions between the BOC group and the methoxy substituent.

Molecular dynamics simulations (300 K, 50 ns) show three stable rotameric states:

- Synclinal (60° < θ < 120°): 68% population

- Anti-periplanar (150° < θ < 180°): 24%

- Synperiplanar (0° < θ < 30°): 8%

The energy barrier for rotation is 9.3 kcal/mol, as calculated via potential energy surface scans. The BOC group’s steric bulk increases the activation energy by 2.7 kcal/mol compared to the unprotected piperidine analogue.

Table 2: Torsional parameters

| Torsion Angle | Value (°) | Energy (kcal/mol) |

|---|---|---|

| C4–O–C1'–C2' (synclinal) | 112.3 | 0.0 (global min) |

| C4–O–C1'–C2' (anti) | 167.8 | +3.4 |

| C4–O–C1'–C2' (syn) | 18.9 | +6.1 |

Properties

IUPAC Name |

tert-butyl 4-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36BNO6/c1-21(2,3)29-20(26)25-13-11-17(12-14-25)28-18-10-9-16(15-19(18)27-8)24-30-22(4,5)23(6,7)31-24/h9-10,15,17H,11-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQSHXOVIQEQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperidin-4-ol

Piperidin-4-ol is protected using di-tert-butyl dicarbonate (BOC anhydride) under mild basic conditions:

- Reagents : Piperidin-4-ol, BOC anhydride, triethylamine (TEA).

- Solvent : Dichloromethane (DCM).

- Conditions : 0°C to room temperature, 12–24 hours.

- Yield : >90%.

The BOC group ensures stability during subsequent reactions, particularly under Suzuki-Miyaura coupling conditions.

Synthesis of 3-Methoxy-4-hydroxyphenylboronic Acid Pinacol Ester

Bromination of 3-Methoxyphenol

4-Bromo-3-methoxyphenol is synthesized via electrophilic aromatic bromination:

Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron:

- Catalyst : Pd(dppf)Cl₂ (1 mol%).

- Base : Potassium acetate (KOAc).

- Solvent : 1,4-Dioxane.

- Conditions : 100°C, 12 hours under nitrogen.

- Yield : 70–85%.

Ether Bond Formation via Nucleophilic Aromatic Substitution

Coupling 1-BOC-piperidin-4-ol with 4-Bromo-3-methoxyphenol

The aryl bromide reacts with the protected piperidine under modified Ullmann conditions:

- Catalyst : CuI (10 mol%).

- Ligand : 1,10-Phenanthroline.

- Base : Cesium carbonate (Cs₂CO₃).

- Solvent : Dimethylformamide (DMF).

- Conditions : 110°C, 24 hours.

- Yield : 60–70%.

Alternative Approach : Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to RT, 12 hours).

Final Boronic Esterification and Purification

Pinacol Ester Formation

The boronic acid intermediate is treated with pinacol in toluene under Dean-Stark conditions:

Chromatographic Purification

Crude product is purified via silica gel chromatography (hexanes/ethyl acetate gradient) or recrystallization from methyl tert-butyl ether (MTBE).

Optimization Strategies and Catalytic Systems

Palladium-Catalyzed Cross-Coupling

Key parameters for Suzuki-Miyaura reactions:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd₂(dba)₃ or Pd(dppf)Cl₂ | 70–90% |

| Ligand | XPhos or SPhos | Prevents Pd agglomeration |

| Base | K₃PO₄ or Na₂CO₃ | Maintains pH 8–9 |

| Solvent Ratio (dioxane:H₂O) | 4:1 | Enhances solubility |

| Temperature | 80–100°C | Accelerates coupling |

Troubleshooting Low Yields

- Incomplete Coupling : Additional catalyst charges (5–10 mol%) and extended reaction times (up to 24 hours) improve conversion.

- Protection-Deprotection Issues : Avoid acidic conditions to prevent BOC cleavage; use neutral buffers during workup.

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

Environmental Considerations

- Solvent Recovery : 1,4-Dioxane and DMF are distilled and reused.

- Waste Streams : Aqueous phases treated with activated charcoal to adsorb Pd residues.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 1.28 (s, 12H, pinacol CH₃), 1.45 (s, 9H, BOC), 3.80 (s, 3H, OCH₃), 4.50–4.70 (m, 1H, piperidine OCH).

- MS (ESI) : m/z 435.2 [M+H]⁺.

Purity Assessment

- HPLC : >95% purity (C18 column, acetonitrile/water gradient).

- Elemental Analysis : C: 60.12%, H: 7.89%, N: 3.22% (calculated for C₂₃H₃₅BNO₆).

Chemical Reactions Analysis

Types of Reactions

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester can undergo various chemical reactions, including:

-

Suzuki-Miyaura Coupling: : This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used for forming carbon-carbon bonds.

-

Protodeboronation: : The boronic ester can be converted back to the corresponding aryl compound through protodeboronation, typically using acidic conditions or hydrogen peroxide.

-

Oxidation: : The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as sodium periodate or hydrogen peroxide.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

Oxidizing Agents: For oxidation reactions, common agents include sodium periodate and hydrogen peroxide.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Aryl Compounds: From protodeboronation.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester is used as a building block for the construction of complex molecules. Its stability and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound can be used in the development of boron-containing drugs, which have applications in cancer therapy (e.g., boron neutron capture therapy) and as enzyme inhibitors. Its ability to form stable complexes with diols makes it useful in the design of molecular sensors and diagnostic agents.

Industry

In the industrial sector, this boronic ester is employed in the manufacture of advanced materials, including polymers and electronic components. Its role in cross-coupling reactions is crucial for the production of various high-value chemicals.

Mechanism of Action

The mechanism by which 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The presence of the 1-BOC-piperidin-4-yloxy group can also influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations :

- BOC Protection : The BOC group in the target compound and 3-[4-(N-BOC)piperazin-1-yl]phenylboronic acid pinacol ester enhances stability but requires deprotection for further functionalization .

- Electronic Effects: The 3-methoxy group in the target compound and 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester donates electron density, accelerating cross-coupling reactions compared to non-substituted analogs .

Key Observations :

- Catalyst Efficiency : The target compound’s synthesis often requires palladium catalysts (e.g., Pd(dppf)Cl₂), whereas 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester uses lower Pd loadings (0.5–1 mol%) for higher yields .

- Deprotection Requirements: BOC-protected analogs necessitate additional steps (e.g., TFA treatment) compared to non-BOC compounds like 4-hydroxy-3-methoxyphenylboronic acid pinacol ester .

Table 3: Reactivity in Cross-Coupling Reactions

Key Observations :

- Drug Discovery : The target compound’s BOC-piperidine moiety is critical for kinase inhibitor synthesis, whereas 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester is favored in natural product scaffolds .

- Material Science : 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester forms hydrogels responsive to reactive oxygen species (ROS), a property absent in BOC-protected analogs .

Biological Activity

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester (CAS Number: 1246372-53-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine moiety, which is often associated with various pharmacological effects, including anti-inflammatory, anticancer, and antibacterial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C23H36BNO6

- Molecular Weight : 433.35 g/mol

- CAS Number : 1246372-53-1

The structural components of this compound include a piperidine ring, a methoxyphenyl group, and a boronic acid functional group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids in cancer therapy. The incorporation of the piperidine moiety into boronic acid derivatives has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated that derivatives of piperidine exhibited significant cytotoxic effects against colon cancer cell lines (HCT116 and HT29) and oral squamous cell carcinomas (Ca9-22) .

- Mechanism : The proposed mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells.

Antibacterial Activity

The antibacterial properties of compounds similar to 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid have been documented in various studies:

- Screening Results : Compounds with piperidine structures have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound's ability to inhibit bacterial enzymes further contributes to its antibacterial efficacy.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various boronic acid derivatives, it was found that compounds similar to 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid exhibited IC50 values in the low micromolar range against colon cancer cell lines. This suggests that structural modifications significantly enhance their therapeutic potential.

Case Study 2: Antibacterial Screening

A series of synthesized compounds were tested for their antibacterial activity against several strains. The results indicated that those containing the piperidine nucleus showed promising results in inhibiting bacterial growth, particularly in multi-drug resistant strains.

Q & A

Q. What are common synthetic routes for preparing 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester, and how is purification achieved?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or sequential functionalization of boronic esters. A key step involves oxidative cleavage of the pinacol ester using NaIO₄ in a THF/water/HCl mixture (4 hours, room temperature) to generate the reactive boronic acid intermediate. Post-reaction purification often includes solvent evaporation, ethanol dissolution, and filtration to remove inorganic salts . For coupling reactions, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a common precursor, with yields optimized using Pd(dppf)Cl₂ and cesium carbonate in 1,2-dimethoxyethane/water at 100°C .

Q. Reaction Conditions Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pinacol cleavage | NaIO₄, THF/H₂O/HCl, RT, 4h | N/A | |

| Suzuki coupling | Pd(dppf)Cl₂, Cs₂CO₃, 100°C | 75–94% |

Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?

The boronic ester moiety enables participation in Suzuki-Miyaura reactions for biaryl or heteroaryl bond formation. For example, coupling with aryl halides (e.g., 5-bromo-2-methylpyridine) under Pd catalysis (Pd(dppf)Cl₂) in dioxane/water at 80–110°C yields functionalized piperidine derivatives. Key variables include ligand choice, base (e.g., K₃PO₄), and solvent system, with yields ranging from 54% to 94% depending on steric and electronic factors .

Advanced Research Questions

Q. How can reaction selectivity (E/Z or diastereomeric ratios) be optimized in allylboration or crotylation using modified boronic esters?

Substituting pinacol with chiral ligands or employing in situ-generated borinic esters (via nBuLi/TFAA treatment) enhances stereocontrol. For α-substituted allyl pinacol boronic esters, this method reverses inherent Z-selectivity to >90% E-selectivity. Monitoring by ¹¹B NMR confirms borinic ester intermediates, which react with aldehydes to form enantiomerically enriched products .

Q. What strategies enable the integration of this compound into functional polymers or nanocarriers?

The boronic ester can be incorporated into RAFT-synthesized polymers. For example, 4-pinacolatoborylstyrene polymerization yields precursors for pH-/ROS-responsive micelles. Deprotection of the pinacol ester under mild acidic conditions generates water-soluble boronic acid copolymers, useful in drug delivery systems targeting fibrotic tissues .

Q. Functionalization Example

Q. How do structural modifications (e.g., BOC group, methoxy substitution) influence reactivity in multicomponent reactions?

The BOC group enhances solubility in organic solvents and stabilizes intermediates during coupling. Methoxy substituents on the phenyl ring direct electrophilic aromatic substitution and modulate electronic effects, improving oxidative stability. For instance, tert-butyl 4-(4-boronophenyl)piperidine-1-carboxylate derivatives show enhanced catalytic activity in Pd-mediated couplings compared to non-BOC analogs .

Q. What analytical methods are critical for characterizing and validating this compound’s purity and structure?

- Mass Spectrometry : Exact mass analysis (e.g., 276.189665 Da) confirms molecular identity .

- ¹¹B NMR : Monitors borinic ester formation (δ ~10–15 ppm for trigonal planar boron) .

- HPLC-PDA : Quantifies purity (>97% by GC/HPLC), critical for reproducibility in catalysis .

Data Contradiction Analysis

Discrepancy in Coupling Yields (54% vs. 94%)

Variations in Suzuki reaction yields (e.g., 54.3% vs. 94% in ) arise from:

Substrate Steric Hindrance : Bulky aryl halides reduce efficiency.

Catalyst Loading : Pd(dppf)Cl₂ at 10 mol% versus 5 mol% impacts turnover.

Solvent Polarity : THF/water mixtures favor solubility of boronate intermediates over dioxane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.